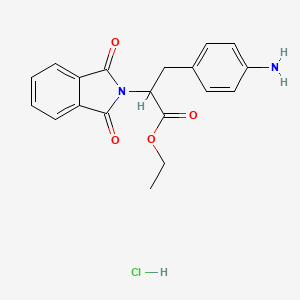

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride

CAS No.:

Cat. No.: VC20349775

Molecular Formula: C19H19ClN2O4

Molecular Weight: 374.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19ClN2O4 |

|---|---|

| Molecular Weight | 374.8 g/mol |

| IUPAC Name | ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C19H18N2O4.ClH/c1-2-25-19(24)16(11-12-7-9-13(20)10-8-12)21-17(22)14-5-3-4-6-15(14)18(21)23;/h3-10,16H,2,11,20H2,1H3;1H |

| Standard InChI Key | ZMHKWNAMOOTOSM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)N)N2C(=O)C3=CC=CC=C3C2=O.Cl |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s core structure consists of three distinct functional groups:

-

Ethyl ester group: Positioned at the terminal end, this group enhances solubility in organic solvents and influences metabolic stability.

-

4-Aminophenyl moiety: The aromatic ring with a primary amine group facilitates hydrogen bonding and participation in electrophilic substitution reactions .

-

Phthalimide unit: A planar, bicyclic structure with two ketone groups, contributing to hydrophobic interactions and serving as a common pharmacophore in drug design .

The hydrochloride salt form improves aqueous solubility, critical for biological assays . The chiral center at the second carbon of the propanoate chain confers stereoselectivity, with the (S)-enantiomer being the predominant form studied .

Key Structural Data

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 374.82 g/mol |

| Melting point | 102–103 °C |

| Density | 1.331 g/cm³ (predicted) |

| Refractive index | 1.637 |

| InChI key | RYROTMZMTMCWEP-INIZCTEOSA-N |

The InChI key confirms the compound’s unique stereochemical configuration, critical for its interaction with biological targets .

Synthesis and Industrial Production

Stepwise Synthesis

-

Esterification: Reacting 3-(4-nitrophenyl)propanoic acid with ethanol under acidic conditions yields the ethyl ester. Catalysts like sulfuric acid are typically employed.

-

Nucleophilic substitution: The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst, forming 3-(4-aminophenyl)propanoate.

-

Phthalimide conjugation: The amine reacts with phthalic anhydride in refluxing toluene, forming the isoindole-1,3-dione ring .

-

Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, purified via recrystallization from ethanol/water mixtures .

Industrial Considerations

-

Batch vs. continuous flow: Batch processes dominate due to scalability, though continuous flow systems improve yield for intermediates.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, as required for pharmaceutical intermediates .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound demonstrates remarkable stability under ambient conditions but undergoes hydrolysis in strongly acidic or basic environments. Key reactions include:

-

Ester hydrolysis: In aqueous NaOH, the ethyl ester cleaves to form the carboxylic acid.

-

Amine acylation: The primary amine reacts with acetyl chloride to form an acetamide derivative .

-

Phthalimide ring-opening: Under reductive conditions (e.g., hydrazine), the isoindole ring opens to yield a primary amine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume